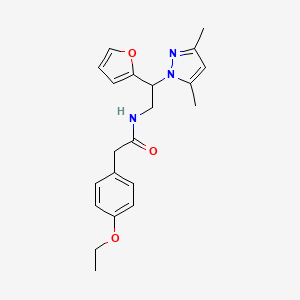

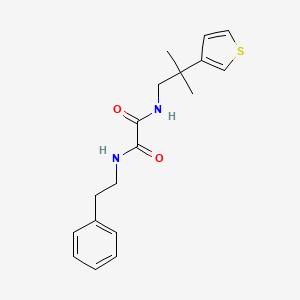

![molecular formula C17H12F3NS B2700469 4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline CAS No. 338749-96-5](/img/structure/B2700469.png)

4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry and material science.

Aplicaciones Científicas De Investigación

Pharmacology

Application Summary

In pharmacology, this compound has been identified as a potential peroxisome proliferator-activated receptor (PPAR) agonist, which could play a significant role in the regulation of central inflammation and brain inflammation processes .

Methods of Application

The compound is typically synthesized and then tested in vitro using cell-based assays to determine its efficacy in activating PPAR receptors. The concentration and incubation times vary depending on the specific cell line and the desired intensity of the response.

Results and Outcomes

The activation of PPAR receptors by this compound has shown promising results in reducing inflammatory markers in neuronal cells. However, specific quantitative data or statistical analyses were not provided in the search results.

Organic Synthesis

Application Summary

“4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline” serves as a key intermediate in the synthesis of biologically active quinoline derivatives, which are crucial in medicinal chemistry .

Methods of Application

The compound is used in various synthetic routes, including transition-metal catalyzed reactions and green chemistry protocols, to construct quinoline scaffolds with diverse functional groups.

Results and Outcomes

The synthesized quinoline derivatives exhibit a wide range of biological activities, and the methods employed offer good functional group tolerance and environmental friendliness.

Materials Science

Application Summary

In materials science, derivatives of this compound are explored for their potential use in creating novel materials with specific electronic or photonic properties .

Methods of Application

The compound is incorporated into polymers or small molecules to modify their electronic characteristics. Techniques such as polymerization or molecular docking are used to study the interactions and properties of the resulting materials.

Results and Outcomes

The incorporation of “4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline” into materials has led to changes in their conductivity and stability, making them suitable for various applications, including sensors and optoelectronic devices.

Analytical Chemistry

Application Summary

This compound is utilized as a standard or reference material in analytical procedures to quantify or identify other substances .

Methods of Application

It is used in techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) as a comparison standard due to its well-defined properties.

Results and Outcomes

The use of this compound in analytical chemistry has improved the accuracy and reliability of analytical methods, although specific data was not available from the search results.

Biochemistry

Application Summary

Biochemically, the compound is studied for its interaction with biological macromolecules and its role in cellular signaling pathways .

Methods of Application

Biochemical assays, such as enzyme-linked immunosorbent assays (ELISAs) or Western blots, are used to detect the presence and quantify the activity of the compound within biological systems.

Results and Outcomes

The compound has shown to influence various biochemical pathways, particularly those involved in inflammation and cell signaling. Detailed quantitative outcomes are yet to be published.

Environmental Science

Application Summary

Environmental science research has explored the compound’s impact on ecosystems, particularly its biodegradability and potential as an environmental contaminant .

Methods of Application

Environmental impact studies involve assessing the compound’s stability in different environmental conditions and its effects on flora and fauna.

Results and Outcomes

Preliminary studies suggest that while the compound has a certain level of environmental persistence, its impact on ecosystems requires further investigation to determine its long-term effects.

This analysis provides a snapshot of the diverse applications of “4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline” across various scientific fields. Each application is unique and contributes to the understanding and utilization of this compound in scientific research.

Drug Development

Application Summary

The trifluoromethyl group is a common feature in many FDA-approved drugs due to its ability to enhance pharmacological properties .

Methods of Application

The compound can be incorporated into drug molecules to improve their metabolic stability, bioavailability, and binding affinity to target proteins.

Results and Outcomes

The review of FDA-approved drugs over the past 20 years has highlighted the importance of the trifluoromethyl group in the development of new therapeutic agents .

Therapeutic Agents

Application Summary

Compounds like “4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline” have been explored for their role as peroxisome proliferator-activated receptor agonists, which are important in controlling inflammation .

Methods of Application

Such compounds are used in the treatment of diseases where inflammation is a key factor, and their efficacy is tested through clinical trials.

Results and Outcomes

These compounds have shown potential in regulating central inflammation and could be used to control brain inflammation processes .

Nucleic Acid Delivery

Application Summary

The compound’s derivatives are being studied for their ability to facilitate the delivery of synthetic nucleic acids, like siRNAs, into cells .

Methods of Application

Delivery methods such as cell-penetrating peptides (CPP) are used in conjunction with the compound to increase the transport efficiency of siRNAs.

Results and Outcomes

Enhanced delivery of siRNAs could significantly improve their potency as therapeutic agents, although specific quantitative data was not provided in the search results .

These additional applications demonstrate the versatility of “4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline” in scientific research and its potential impact on various fields, including drug development and therapeutic treatments.

Agrochemical Industry

Application Summary

Trifluoromethylpyridines, a category that includes compounds like our subject, are widely used in the agrochemical industry for the protection of crops from pests .

Methods of Application

These compounds are incorporated into pesticides and undergo rigorous testing to ensure efficacy and safety for use in agriculture.

Results and Outcomes

More than 20 new trifluoromethyl-containing agrochemicals have acquired ISO common names, indicating their acceptance and standardization in the industry .

Pharmaceutical Industry

Application Summary

Trifluoromethyl groups are integral in pharmaceuticals, enhancing drug properties such as metabolic stability and bioavailability .

Methods of Application

The compound is used as a building block in the synthesis of various pharmaceutical agents, particularly those requiring enhanced penetration through biological membranes.

Results and Outcomes

Several pharmaceutical products containing the trifluoromethyl moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Organic Synthesis Intermediates

Application Summary

The compound serves as an intermediate in the synthesis of complex organic molecules, especially in the creation of fluorinated compounds .

Methods of Application

It is used in various chemical reactions, including Suzuki-coupling, to produce aryl or heteroaryl derivatives with trifluoromethyl groups.

Results and Outcomes

The synthesis processes involving this compound contribute to the development of new materials and chemicals with unique properties .

Propiedades

IUPAC Name |

4-methyl-2-[3-(trifluoromethyl)phenyl]sulfanylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NS/c1-11-9-16(21-15-8-3-2-7-14(11)15)22-13-6-4-5-12(10-13)17(18,19)20/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIIWQVHKDHTMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)SC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

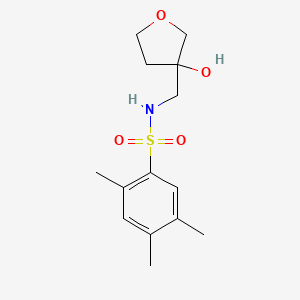

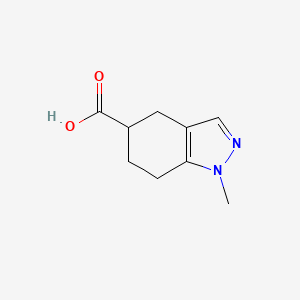

![3-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-methoxybenzamide](/img/structure/B2700387.png)

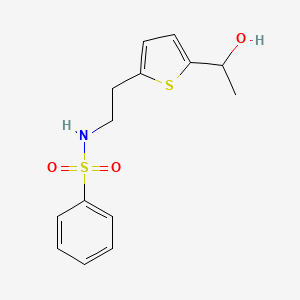

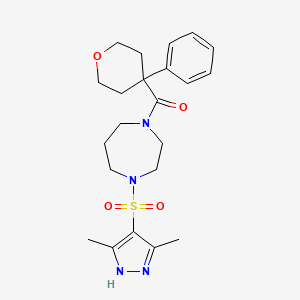

![1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone](/img/structure/B2700392.png)

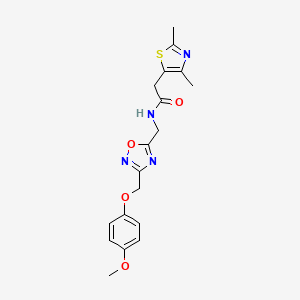

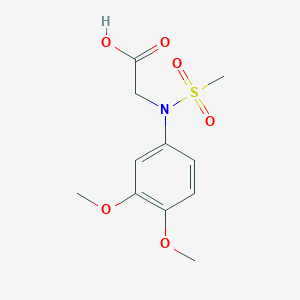

![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B2700393.png)

![1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one](/img/structure/B2700394.png)

![1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2700396.png)

![1-[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-3-hydroxy-2-buten-1-one](/img/structure/B2700398.png)